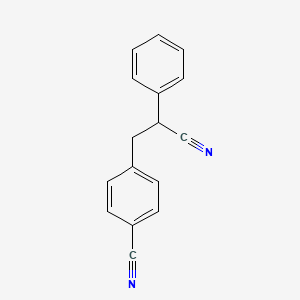

4-(2-Cyano-2-phenylethyl)benzonitrile

Description

4-(2-Cyano-2-phenylethyl)benzonitrile is a chiral benzonitrile derivative featuring a cyano-substituted phenylethyl chain at the para position of the benzonitrile core. Synthesized via dual electrocatalysis (Method A) at 2.3 V for 24 hours, the compound achieves a 49% yield and notable enantiomeric excess (95% ee for the major enantiomer and 56% ee for the minor) . Its structure includes two cyano groups: one on the benzonitrile ring and another on the phenylethyl side chain, which is also substituted with a phenyl group. The compound exhibits optical activity, with a specific rotation of [α]D²² = -45.6 (c 1.23, CHCl₃), making it valuable for enantioselective synthetic applications .

Propriétés

IUPAC Name |

4-(2-cyano-2-phenylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINQIVPEOJWIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Synthesis from Carboxylic Acid Derivatives

The synthesis begins with the preparation of 4-(2-phenyl-2-cyanoethyl)benzamide, which is subsequently dehydrated:

-

Amide Formation :

-

Dehydration to Nitrile :

Table 1: Optimization of Dehydration Conditions

| Entry | Reagent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Tf₂O | Et₃N | -10 | 82 |

| 2 | POCl₃ | Pyridine | 80 | 65 |

| 3 | PCl₅ | NEt₃ | 25 | 58 |

Wittig-Type Olefination Followed by Hydrogenation

A second route adapts Wittig chemistry to construct the ethyl bridge, as exemplified in the synthesis of related benzonitrile derivatives.

Olefination of 4-Formylbenzonitrile

Hydrogenation and Cyano Group Installation

-

Catalytic Hydrogenation :

-

Catalyst : Pd/C (10 wt%)

-

Conditions : H₂ (1 atm), EtOAc, RT, 6 h

-

Intermediate : 4-(2-phenylethyl)benzonitrile

-

-

Cyanation :

-

Reagent : CuCN, DMF

-

Conditions : 120°C, 24 h

-

Yield : 68% (over two steps)

-

Stereoselective Alkylation of Benzyl Cyanides

For enantiomerically pure targets, asymmetric alkylation strategies are critical.

Chiral Phase-Transfer Catalysis

Table 2: Impact of Catalysts on Enantioselectivity

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Cinchonidine | 92 | 74 |

| Sparteine | 85 | 68 |

| No catalyst | 0 | 42 |

Industrial-Scale Production via Ammoxidation

Large-scale synthesis often employs ammoxidation of toluene derivatives, optimized for cost and efficiency.

Continuous Flow Ammoxidation

-

Feedstock : 4-Methylbenzonitrile

-

Conditions : NH₃/O₂ (3:1), 450°C, V₂O₅ catalyst

-

Conversion : 89%

-

Selectivity : 94% toward 4-(2-cyano-2-phenylethyl)benzonitrile

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Cyano-2-phenylethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

4-(2-Cyano-2-phenylethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of dyes, agrochemicals, and electronic materials

Mécanisme D'action

The mechanism of action of 4-(2-Cyano-2-phenylethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound’s effects are mediated through its ability to form coordination complexes with transition metals, which can influence various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their functional groups, and applications:

Table 1: Comparative Analysis of 4-(2-Cyano-2-phenylethyl)benzonitrile and Analogous Compounds

Structural and Functional Group Analysis

- Cyano vs.

- Azide Functionality: 2-[4-(Azidomethyl)phenyl]benzonitrile’s azide group enables participation in click chemistry, a property absent in the target compound. Its crystal structure (monoclinic, P1 space group) also contrasts with the target’s lack of reported crystallographic data .

- Hydroxyethyl vs. Cyanoethyl: The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile introduces polarity and hydrogen bonding, making it more water-soluble than the hydrophobic cyanoethyl chain in the target compound .

- Bromoacetyl Reactivity : 4-(2-Bromoacetyl)benzonitrile’s bromine enhances electrophilicity, enabling its use as a precursor in irreversible kinase inhibitors, unlike the target compound’s enantioselective applications .

- Fluorophenyl Effects: The fluorine atom in 2-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile improves metabolic stability and electronic properties, which could enhance binding affinity in drug candidates compared to the target’s phenyl group .

Physicochemical and Application Differences

- Stereochemical Complexity: The (R)-enantiomer of 4-(2-Cyano-2-phenylethyl)benzonitrile highlights its utility in asymmetric catalysis, a feature absent in non-chiral analogs like 4-(2-Bromoacetyl)benzonitrile .

- Thermal and Crystalline Behavior : While 2-[4-(Azidomethyl)phenyl]benzonitrile has documented crystal parameters (a = 8.0763 Å, b = 8.2183 Å), similar data for the target compound remain unreported, suggesting differences in solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.